Cas no 2138005-42-0 (7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one)

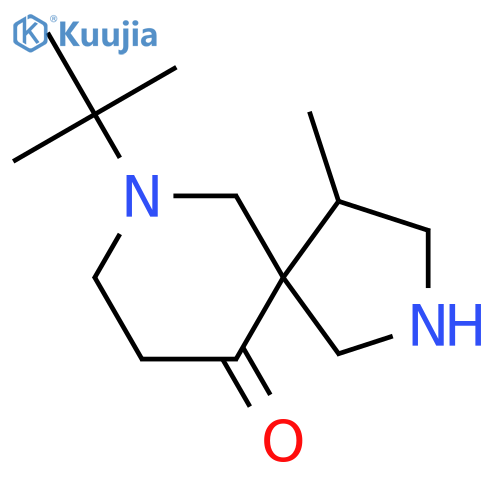

2138005-42-0 structure

商品名:7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one

7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one 化学的及び物理的性質

名前と識別子

-

- 7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one

- EN300-1085410

- 2138005-42-0

- 7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one

-

- インチ: 1S/C13H24N2O/c1-10-7-14-8-13(10)9-15(12(2,3)4)6-5-11(13)16/h10,14H,5-9H2,1-4H3

- InChIKey: LPCQLUWVRAXSLB-UHFFFAOYSA-N

- ほほえんだ: O=C1CCN(C(C)(C)C)CC21CNCC2C

計算された属性

- せいみつぶんしりょう: 224.188863393g/mol

- どういたいしつりょう: 224.188863393g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 32.3Ų

7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1085410-0.1g |

7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one |

2138005-42-0 | 95% | 0.1g |

$892.0 | 2023-10-27 | |

| Enamine | EN300-1085410-0.05g |

7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one |

2138005-42-0 | 95% | 0.05g |

$851.0 | 2023-10-27 | |

| Enamine | EN300-1085410-1g |

7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one |

2138005-42-0 | 95% | 1g |

$1014.0 | 2023-10-27 | |

| Enamine | EN300-1085410-0.25g |

7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one |

2138005-42-0 | 95% | 0.25g |

$933.0 | 2023-10-27 | |

| Enamine | EN300-1085410-2.5g |

7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one |

2138005-42-0 | 95% | 2.5g |

$1988.0 | 2023-10-27 | |

| Enamine | EN300-1085410-1.0g |

7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one |

2138005-42-0 | 1g |

$1014.0 | 2023-06-10 | ||

| Enamine | EN300-1085410-0.5g |

7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one |

2138005-42-0 | 95% | 0.5g |

$974.0 | 2023-10-27 | |

| Enamine | EN300-1085410-10.0g |

7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one |

2138005-42-0 | 10g |

$4360.0 | 2023-06-10 | ||

| Enamine | EN300-1085410-5g |

7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one |

2138005-42-0 | 95% | 5g |

$2940.0 | 2023-10-27 | |

| Enamine | EN300-1085410-5.0g |

7-tert-butyl-4-methyl-2,7-diazaspiro[4.5]decan-10-one |

2138005-42-0 | 5g |

$2940.0 | 2023-06-10 |

7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

2138005-42-0 (7-tert-butyl-4-methyl-2,7-diazaspiro4.5decan-10-one) 関連製品

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬